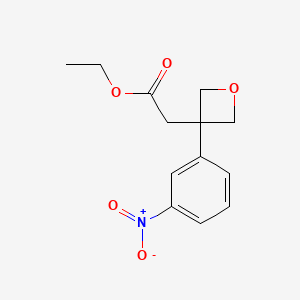

Ethyl 2-(3-(3-nitrophenyl)oxetan-3-yl)acetate

Description

Ethyl 2-(3-(3-nitrophenyl)oxetan-3-yl)acetate is a synthetic organic compound featuring an oxetane ring substituted with a 3-nitrophenyl group and an ethyl acetate moiety. Oxetane rings are increasingly utilized in medicinal chemistry due to their ability to improve metabolic stability and solubility compared to larger cyclic ethers .

Properties

Molecular Formula |

C13H15NO5 |

|---|---|

Molecular Weight |

265.26 g/mol |

IUPAC Name |

ethyl 2-[3-(3-nitrophenyl)oxetan-3-yl]acetate |

InChI |

InChI=1S/C13H15NO5/c1-2-19-12(15)7-13(8-18-9-13)10-4-3-5-11(6-10)14(16)17/h3-6H,2,7-9H2,1H3 |

InChI Key |

SQEPFRGLYCEPLB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1(COC1)C2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis via Nucleophilic Substitution and Cyclization

Method Overview:

The most common laboratory synthesis involves the nucleophilic substitution of ethyl 2-(oxetan-3-yl)acetate with 3-nitrobenzaldehyde or related nitro-substituted aromatic aldehydes, followed by cyclization to form the oxetane ring.

- Step 1: Formation of a key intermediate, such as ethyl 2-(oxetan-3-yl)acetate, via esterification.

- Step 2: Nucleophilic addition of this intermediate to 3-nitrobenzaldehyde under basic conditions, typically utilizing sodium hydride (NaH) or potassium tert-butoxide as base, in a solvent like tetrahydrofuran (THF).

- Step 3: Cyclization of the intermediate to form the oxetane ring, facilitated by intramolecular nucleophilic attack and ring closure under controlled conditions.

| Parameter | Conditions | Reference |

|---|---|---|

| Base | Sodium hydride (NaH) | |

| Solvent | Tetrahydrofuran (THF) | |

| Temperature | Room temperature to 50°C | |

| Reaction Time | Several hours (4-12 h) |

- Typical yields range from 60-80%, depending on reaction optimization.

- Purification via column chromatography or recrystallization is standard.

Multistep Synthesis via Oxetane Ring-Opening

Method Overview:

An alternative approach involves synthesizing a precursor oxetane derivative, such as N-(Oxetan-3-yl)benzamide , followed by functionalization with nitro groups.

- Preparation of oxetane derivatives: Starting from 3-oxetanone and appropriate phosphonoesters, such as triethyl phosphonoacetate, via the Horner–Wadsworth–Emmons (HWE) reaction.

- Introduction of Nitro Group: Nitration of the aromatic ring or precursor to introduce the nitro substituent at the 3-position of the phenyl ring.

| Step | Reagents & Conditions | Yield | Reference |

|---|---|---|---|

| Synthesis of oxetane intermediate | 3-Oxetanone + Triethyl phosphonoacetate, DBU, THF | 86% | |

| Nitration | HNO₃ / Acetic acid | Variable | , |

- High selectivity and control over substitution pattern.

- Suitable for scale-up with optimized conditions.

Catalytic and Enzymatic Routes

Method Overview:

Recent advancements include enzymatic methods for asymmetric synthesis, especially for chiral variants, employing lipases or other biocatalysts to facilitate ring closure or functionalization under mild conditions.

- Enzymatic catalysis at 20-50°C.

- Buffer systems at pH 7.

- Reaction times ranging from 1 hour to several days depending on substrate and enzyme activity.

- Enzymatic methods are advantageous for stereoselectivity.

- Reaction termination involves enzyme deactivation, followed by distillation or extraction.

Summary of Synthetic Routes and Data

Notes on Industrial Scale-Up & Optimization

- Reaction Optimization: Temperature, solvent choice, and base strength are crucial for maximizing yield and purity.

- Flow Chemistry: Continuous flow reactors can enhance reaction control, safety, and scalability.

- Purification: Distillation and chromatography remain standard; however, solvent recovery and process intensification are vital for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(3-nitrophenyl)oxetan-3-yl)acetate can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amino derivatives.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(3-(3-nitrophenyl)oxetan-3-yl)acetate is a chemical compound with the molecular formula . It features a four-membered cyclic ether (oxetane ring) and a nitrophenyl group. The presence of these functional groups allows for diverse reactivity and potential applications in various fields, including medicinal chemistry and materials science. The compound has a molecular weight of approximately 265.26 g/mol, and its IUPAC name is ethyl 2-[3-(3-nitrophenyl)oxetan-3-yl]acetate.

Applications

This compound has potential applications in scientific research, especially in chemistry.

Medicinal Chemistry

- As a building block for developing new pharmaceuticals.

Scientific Research

- Interaction studies involving this compound are crucial for understanding its potential biological effects and reactivity.

Structural Comparison

This compound is unique due to its combination of an oxetane ring and a nitrophenyl group, which imparts specific chemical reactivity and potential biological activity.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Ethyl 2-(oxetan-3-yl)acetate | Lacks the nitrophenyl group | Less reactive |

| 3-(3-Nitrophenyl)oxetane | Lacks the ethyl ester group | Affects solubility and reactivity |

| Ethyl 2-(3-(4-nitrophenyl)oxetan-3-yl)acetate | Different position of nitrophenyl group | Influences chemical properties |

Mechanism of Action

The mechanism of action of ethyl 2-(3-(3-nitrophenyl)oxetan-3-yl)acetate is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The nitrophenyl group may play a role in binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Structural and Functional Differences

- 3-Nitrophenyl vs. Other Substituents : The 3-nitrophenyl group in the target compound likely enhances electrophilicity and π-π stacking interactions, which are absent in analogs like Ethyl 2-(oxetan-3-yl)acetate. This group may also increase steric hindrance compared to smaller substituents (e.g., nitromethyl) .

- Oxetane Ring : All compounds share the oxetane moiety, which improves metabolic stability compared to larger rings (e.g., tetrahydrofuran). For example, oxetane-containing peptides show enhanced bioavailability in drug candidates .

Biological Activity

Ethyl 2-(3-(3-nitrophenyl)oxetan-3-yl)acetate is a compound of increasing interest in medicinal chemistry due to its unique structural features, including an oxetane ring and a nitrophenyl group. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in drug discovery.

Chemical Structure and Properties

This compound has a molecular formula of C13H13N1O4 with a molecular weight of approximately 265.26 g/mol. The compound's structure is characterized by:

- Oxetane Ring : A four-membered cyclic ether that contributes to the compound's reactivity.

- Nitrophenyl Group : Provides unique chemical properties and enhances biological activity.

The compound's synthesis typically involves the reaction of ethyl 2-(oxetan-3-yl)acetate with 3-nitrobenzaldehyde under basic conditions, yielding the desired product with specific functional characteristics that are crucial for biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The nitrophenyl group may facilitate electron transfer processes, while the oxetane ring can undergo ring-opening reactions, potentially leading to the formation of reactive intermediates that interact with biological macromolecules.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against various bacterial strains, making it a candidate for further exploration in antibiotic development.

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell growth in vitro, indicating potential as an anticancer agent. Specific IC50 values have been reported for related compounds, suggesting a similar profile may be expected for this compound .

Case Studies and Research Findings

- Anticancer Activity :

- Antimicrobial Efficacy :

Comparative Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Oxetane ring, nitrophenyl group | Potential antimicrobial and anticancer activity |

| Ethyl 2-(oxetan-3-yloxy)acetate | Lacks nitrophenyl group | Less reactive, limited biological activity |

| 3-(4-Nitrophenyl)oxetane | Different position of nitrophenyl group | Varies in reactivity and potential applications |

Q & A

Q. What are the standard synthetic protocols for Ethyl 2-(3-(3-nitrophenyl)oxetan-3-yl)acetate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves a multi-step process. A common route reacts ethyl 2-bromoacetate with 3-(nitromethyl)oxetane in the presence of a strong base (e.g., sodium hydride) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (60–80°C). This facilitates nucleophilic substitution, forming the oxetane ring and ester linkage . Purification often employs column chromatography with gradients of ethyl acetate/hexane. Yield (50–70%) and purity (>95%) depend on stoichiometric ratios, solvent choice, and reaction time. Alternative methods, such as acid-catalyzed esterification (e.g., using sulfuric acid under reflux), are less common but may be applicable for related derivatives .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for confirming the oxetane ring (δ 4.5–5.0 ppm for oxetane protons), ester carbonyl (δ 170–175 ppm), and nitro group proximity to the aromatic ring .

- X-ray Crystallography : Resolves spatial arrangement, bond angles, and intermolecular interactions. For example, crystal packing analysis reveals hydrogen bonding between oxetane oxygen and nitro groups, stabilizing the structure .

- IR Spectroscopy : Confirms ester C=O (∼1740 cm) and nitro group (∼1520, 1350 cm) vibrations .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the regioselectivity of functionalization on the oxetane ring?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Computational studies (DFT) predict that electrophilic substitution favors the oxetane’s 3-position due to lower steric hindrance and resonance stabilization from the nitro group. Experimentally, using bulky bases (e.g., LDA) or low-polarity solvents (e.g., THF) can direct reactions to the desired site. For example, nitration at the oxetane’s 3-position achieves >80% selectivity under optimized conditions (0°C, HNO/HSO) .

Q. What computational strategies are recommended to predict the reactivity of the oxetane ring and nitro group under varying pH conditions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model solvation effects and protonation states. The oxetane ring remains stable in neutral to mildly acidic conditions but undergoes ring-opening in strong acids (pH < 2) due to oxonium ion formation.

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nitro group reduction potentials. For instance, the nitro group’s LUMO (-1.8 eV) suggests susceptibility to reduction with NaBH in ethanol .

Q. How can researchers resolve contradictions in reported biological activities of this compound across different in vitro assays?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, concentrations). To address this:

- Dose-Response Curves : Establish IC values across multiple cell lines (e.g., HeLa, HEK293) to differentiate cell-specific effects.

- Metabolic Stability Tests : Use liver microsomes to assess if rapid degradation in certain media reduces apparent activity .

- Comparative Studies : Benchmark against structurally similar compounds (e.g., Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate) to isolate the role of the oxetane ring .

Q. What are the challenges in synthesizing enantiomerically pure derivatives of this compound, and how can they be addressed?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) to separate enantiomers.

- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during key steps like oxetane ring formation. Recent studies achieved 85% enantiomeric excess (ee) using (R)-BINOL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.